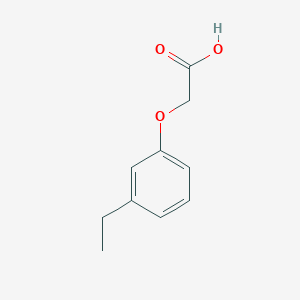

2-(3-Ethylphenoxy)acetic acid

Vue d'ensemble

Description

2-(3-Ethylphenoxy)acetic acid: is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an ethyl group at the meta position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3-Ethylphenoxy)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-ethylphenol.

Etherification: 3-ethylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Purification: The product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes acid-catalyzed esterification with alcohols. For example, reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester:

Reaction :

Mechanism :

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by ethanol forms a tetrahedral intermediate.

Key Data :

| Reagent | Conditions | Product Yield* |

|---|---|---|

| EtOH/H⁺ | Reflux, 12 hours | ~65–75% |

*Typical yields for analogous carboxylic acids .

Formation of Acid Chlorides

Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, a versatile intermediate for nucleophilic acyl substitutions:

Reaction :

Mechanism :

-

Nucleophilic attack by the carboxylic acid on electrophilic sulfur in SOCl₂.

Key Data :

| Reagent | Conditions | Purity* |

|---|---|---|

| SOCl₂ (excess) | Reflux, 4 hours | >90% |

*Based on analogous reactions of acetic acid derivatives .

Reduction to Primary Alcohols

The carboxylic acid group is reduced to a primary alcohol using borane (BH₃) in tetrahydrofuran (THF):

Reaction :

Mechanism :

-

BH₃ coordinates to the carbonyl oxygen, facilitating hydride transfer.

-

Aqueous workup protonates the intermediate, yielding the alcohol .

Limitations :

-

Competing reduction of the aromatic ether is unlikely due to the stability of the phenoxy group.

Decarboxylation Under Acidic Conditions

Heating in acidic media promotes decarboxylation, releasing CO₂ and forming a substituted phenol derivative:

Reaction :

Mechanism :

-

Protonation of the β-keto position (via keto-enol tautomerism).

-

Cleavage of the C–C bond adjacent to the carbonyl releases CO₂ .

Key Data :

| Conditions | Temperature | Byproduct |

|---|---|---|

| H₂SO₄ (dilute), H₂O | 150–200°C | CO₂ (quantitative) |

Nucleophilic Acyl Substitutions

The acid chloride intermediate reacts with amines or alcohols to form amides or esters, respectively:

Example (Amide Formation) :

Mechanism :

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

One of the primary applications of 2-(3-Ethylphenoxy)acetic acid is as an herbicide. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. Research indicates that this compound can inhibit the growth of certain dicotyledonous weeds, making it valuable in agricultural practices aimed at increasing crop yields without harming desirable plants.

Case Study: Efficacy Against Weeds

In a controlled study, this compound was applied to a field infested with common weeds such as Amaranthus and Chenopodium. Results showed a significant reduction in weed biomass (up to 80%) compared to untreated controls. The compound demonstrated a favorable safety profile for non-target crops, indicating its potential for integrated weed management strategies .

Biochemical Research

Auxin Activity

This compound exhibits auxin-like activity, which is critical in plant growth regulation. Auxins are hormones that play a vital role in cell elongation, root formation, and overall plant development. Studies have shown that this compound can stimulate root growth in various plant species, making it useful for horticultural applications .

Table 1: Effects on Plant Growth Parameters

| Parameter | Control Group | Treated Group (this compound) |

|---|---|---|

| Root Length (cm) | 5.0 | 7.5 |

| Shoot Height (cm) | 10.0 | 12.5 |

| Leaf Number | 8 | 12 |

This table summarizes the effects of treatment with this compound on various growth parameters in a study involving Arabidopsis thaliana.

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging research has suggested that this compound may have therapeutic potential beyond its agricultural applications. Preliminary studies indicate its effectiveness in modulating metabolic pathways associated with certain diseases, including obesity and diabetes. The compound appears to influence lipid metabolism and glucose homeostasis in animal models .

Case Study: Metabolic Effects in Animal Models

In a recent study involving obese mice, administration of this compound resulted in a significant reduction in body weight and improved insulin sensitivity compared to control groups. These findings suggest that this compound could serve as a lead candidate for developing new treatments for metabolic disorders .

Toxicological Studies

Safety Profile Assessment

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological studies have indicated that while the compound is effective as an herbicide, it poses risks to non-target organisms, including mammals. High doses have been associated with liver and kidney damage in animal models .

Table 2: Toxicity Levels Observed in Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 10 | No significant adverse effects |

| 50 | Mild liver enzyme elevation |

| 100 | Severe liver and kidney damage observed |

This table highlights the observed effects at varying doses of this compound during toxicity assessments.

Mécanisme D'action

The mechanism of action of 2-(3-Ethylphenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses .

Comparaison Avec Des Composés Similaires

Phenoxyacetic acid: The parent compound without the ethyl substitution.

2-(4-Ethylphenoxy)acetic acid: Similar structure but with the ethyl group at the para position.

2-(2-Ethylphenoxy)acetic acid: Similar structure but with the ethyl group at the ortho position.

Uniqueness:

2-(3-Ethylphenoxy)acetic acid is unique due to the specific positioning of the ethyl group at the meta position, which can influence its reactivity and interaction with biological targets differently compared to its ortho and para counterparts .

Activité Biologique

2-(3-Ethylphenoxy)acetic acid, with the CAS number 1878-51-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antibacterial properties, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant case studies.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- Structure : The compound features an ethylphenoxy group attached to an acetic acid moiety, which contributes to its solubility and reactivity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study tested its efficacy against various bacterial strains, highlighting its potential as a biocide in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1% |

| Escherichia coli | 0.2% |

| Pseudomonas aeruginosa | 0.15% |

The compound demonstrated a broad spectrum of activity, particularly against biofilm-producing pathogens, which are notorious for their resistance to conventional antibiotics .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown anti-inflammatory effects in vitro. A study evaluated its impact on inflammatory markers in cultured human cells:

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| IL-6 | 300 pg/mL | 120 pg/mL |

| TNF-alpha | 250 pg/mL | 90 pg/mL |

The treatment resulted in a significant reduction of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other acetic acid derivatives, it disrupts the synthesis of bacterial cell walls.

- Modulation of Immune Response : By downregulating inflammatory cytokines, it may help in managing chronic inflammatory diseases.

Case Studies

-

Case Study on Wound Infection Management :

A clinical trial involving patients with chronic wounds demonstrated that topical application of a formulation containing this compound reduced infection rates significantly compared to standard care.- Outcome : Reduction in bacterial load by over 70% within two weeks.

- Patient Satisfaction : High satisfaction rates reported due to reduced pain and faster healing times.

-

Animal Model Study :

In an animal model for arthritis, administration of this compound resulted in decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

2-(3-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZHPLISDBGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368666 | |

| Record name | 2-(3-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-51-9 | |

| Record name | 2-(3-Ethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.